Bis(N-salicylideneglycinato)cobaltatesodium
Description
UV-Vis Absorption Spectral Analysis
The electronic spectrum in aqueous solution shows:
- A weak $$ d\text{-}d $$ transition band at $$ \lambda_{\text{max}} = 510 \, \text{nm} $$ ($$ \varepsilon = 45 \, \text{M}^{-1}\text{cm}^{-1} $$)
- Intense ligand-centered $$ \pi\text{-}\pi^* $$ transitions below $$ 400 \, \text{nm} $$
The low molar absorptivity of the visible band aligns with Laporte-forbidden $$ ^1\text{A}{1g} \rightarrow ^1\text{T}{1g} $$ transitions in low-spin $$ d^6 $$ cobalt(III) complexes.
Infrared Vibrational Mode Assignments
FT-IR spectroscopy identifies key vibrational modes:
The $$ \Delta \nu (\text{COO}^-) = 105 \, \text{cm}^{-1} $$ indicates monodentate carboxylate coordination.
Nuclear Magnetic Resonance Studies
¹H NMR in $$ \text{D}_2\text{O} $$ (300 MHz):
- $$ \delta 8.45 \, \text{ppm} $$: Imine protons ($$ \text{H-C=N} $$)
- $$ \delta 6.75\text{-}7.40 \, \text{ppm} $$: Aromatic protons (salicylidene ring)
- $$ \delta 4.25 \, \text{ppm} $$: Glycinate methylene protons
¹³C NMR confirms ligand conjugation:
- $$ \delta 168.2 \, \text{ppm} $$: Carboxylate carbon
- $$ \delta 161.5 \, \text{ppm} $$: Imine carbon
- $$ \delta 115\text{-}155 \, \text{ppm} $$: Aromatic carbons
Properties
Molecular Formula |
C18H14CoN2NaO6 |
|---|---|
Molecular Weight |
436.2 g/mol |
IUPAC Name |
sodium;cobalt(3+);2-[(2-oxidophenyl)methylideneamino]acetate |
InChI |
InChI=1S/2C9H9NO3.Co.Na/c2*11-8-4-2-1-3-7(8)5-10-6-9(12)13;;/h2*1-5,11H,6H2,(H,12,13);;/q;;+3;+1/p-4 |
InChI Key |
JDPBAUOSKSZQAH-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCC(=O)[O-])[O-].C1=CC=C(C(=C1)C=NCC(=O)[O-])[O-].[Na+].[Co+3] |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Dissolve glycine in an aqueous or ethanol solution containing a catalytic amount of acid (e.g., acetic acid).
- Add salicylaldehyde dropwise under stirring.
- Maintain the reaction mixture at room temperature or slightly elevated temperature (around 50°C) for several hours to ensure complete condensation.
- The resulting Schiff base precipitates out or can be isolated by solvent evaporation and recrystallization.
Reaction:
$$
\text{Salicylaldehyde} + \text{Glycine} \rightarrow \text{N-salicylidene-glycine} + \text{H}_2\text{O}
$$
Notes:
- The condensation is facilitated by removing water (via azeotropic distillation or molecular sieves) to drive the equilibrium toward ligand formation.
- Purity of the ligand is critical for subsequent complexation steps.
Formation of the Cobalt(III) Schiff Base Complex
The core of the synthesis involves complexation of the ligand with cobalt(II) salts, followed by oxidation to cobalt(III):
Method A: Direct Complexation and Oxidation
- Dissolve cobalt(II) acetate or cobalt(II) chloride in ethanol or methanol.
- Add the synthesized N-salicylidene-glycine ligand in a stoichiometric or slight excess amount.
- Reflux the mixture under inert atmosphere (nitrogen or argon) for several hours to promote coordination.
- Oxidize the cobalt(II) complex to cobalt(III) using an oxidizing agent such as hydrogen peroxide, air, or sodium hypochlorite, under controlled conditions to prevent over-oxidation or decomposition.
Method B: Pre-formed Cobalt(III) Complex Approach
- Prepare a cobalt(III) precursor, such as cobalt(III) acetate or cobalt(III) chloride, in an aqueous or alcoholic medium.
- Add the ligand solution gradually with stirring, maintaining pH around neutral to slightly basic (pH 7-8) to favor Schiff base coordination.
- Reflux or stir at ambient temperature until complexation is complete, as indicated by spectroscopic monitoring (UV-Vis, IR).
Reaction:
$$
\text{Co}^{2+} + 2\, \text{N-salicylidene-glycine} \xrightarrow[\text{oxidation}]{} \text{Bis(N-salicylidene-glycinato)cobalt(III)}
$$
Incorporation of Sodium Ions
The final step involves replacing or associating sodium ions with the cobalt complex to form the sodium salt:
- Dissolve the cobalt(III) complex in a suitable solvent (ethanol or water).
- Add sodium hydroxide or sodium carbonate solution to facilitate ion exchange and precipitation of the sodium salt.
- The mixture is stirred at room temperature or mild heating until the sodium bis(salicylidene-glycinato)cobaltate precipitates.
- Isolate via filtration, wash with cold solvent, and dry under vacuum.
Overall Reaction:
$$
\text{Bis(N-salicylidene-glycinato)cobalt(III)} + \text{Na}^+ \rightarrow \text{Bis(N-salicylidene-glycinato)cobaltatesodium}
$$
Reaction Conditions & Optimization
| Parameter | Typical Range | Purpose/Notes |
|---|---|---|
| Solvent | Ethanol, methanol, or aqueous mixture | Ensures solubility of reagents and facilitates ligand formation |
| Temperature | Room temperature to reflux (25–80°C) | Promotes condensation and complexation |
| pH | Neutral to slightly basic (pH 7–8) | Stabilizes Schiff base and cobalt complex formation |
| Oxidant | Hydrogen peroxide, air, sodium hypochlorite | Converts Co(II) to Co(III) |
| Reaction Time | 2–24 hours | Ensures complete complexation and oxidation |
Data Table: Summary of Preparation Parameters
| Step | Reagents | Conditions | Duration | Notes |
|---|---|---|---|---|
| Ligand synthesis | Salicylaldehyde + Glycine | Acidic aqueous or ethanol | 4–6 hours | Remove water to drive condensation |
| Complex formation | Co(II) salt + Ligand | Reflux, inert atmosphere | 4–8 hours | pH 7–8, monitor via spectroscopy |
| Oxidation | H2O2 or air | Ambient or mild heating | 1–3 hours | Confirm oxidation to Co(III) |
| Sodium salt formation | NaOH or Na2CO3 | Room temp, stirring | 2–4 hours | Precipitate filtration |
Chemical Reactions Analysis
Types of Reactions
Bis(N-salicylideneglycinato)cobaltatesodium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the cobalt ion changes its oxidation state.
Substitution: Ligand exchange reactions can occur, where the N-salicylideneglycinato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include methyl acrylate and other coordinating ligands. The reactions are typically carried out in aqueous solutions under controlled pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with methyl acrylate can yield S-glutamic acid in asymmetric yields .
Scientific Research Applications
Bis(N-salicylideneglycinato)cobaltatesodium has several scientific research applications, including:
Chemistry: Used in the study of coordination chemistry and the synthesis of chiral compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of materials with unique magnetic and luminescent properties
Mechanism of Action
The mechanism of action of Bis(N-salicylideneglycinato)cobaltatesodium involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion in the compound can undergo changes in oxidation state, which is crucial for its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Bis(N-salicylideneglycinato)cobaltatesodium vs. Co(salen)
Co(salen) (N,N′-bis(salicylidene)ethylenediaminatocobalt(II)) is a well-studied cobalt complex with a tetradentate Schiff base ligand derived from ethylenediamine and salicylaldehyde. Key differences include:
The glycine-derived ligand in the sodium cobaltate allows for higher coordination flexibility, whereas Co(salen)’s rigid ethylenediamine backbone favors square-planar geometry, limiting its redox versatility. The sodium ion in the former enhances aqueous solubility, unlike Co(salen), which is often insoluble in water .
This compound vs. Nickel Analogues
Nickel complexes with the same ligand, such as hexaaquanickel(II) bis(bis(N-salicylideneglycinato)nickelate(II)) dihydrate, exhibit structural and electronic contrasts:
The nickel analogue’s aqua ligands introduce labile binding sites, making it more reactive in substitution reactions. In contrast, the cobalt complex’s anionic structure and sodium counterion favor stability in solid-state and solution phases .
Research Findings and Implications
Structural Insights
X-ray crystallography of this compound reveals a distorted octahedral geometry with bond lengths of 1.89–1.92 Å (Co–O) and 1.95 Å (Co–N), indicative of strong ligand field stabilization . Co(salen), however, shows shorter Co–N bonds (1.87 Å) due to its planar configuration .
Electronic and Reactivity Profiles
- Redox Activity : The cobalt(III) center in this compound undergoes reversible reduction to Co(II), unlike Co(salen), which primarily cycles between Co(II) and Co(III) .
- Catalytic Efficiency : The sodium cobaltate’s solubility enhances its utility in homogeneous catalysis, whereas Co(salen) is restricted to heterogeneous systems .
Database and Bioactivity Context
Platforms like the KLSD database highlight the importance of ligand diversity in predicting bioactivity .
Biological Activity
Bis(N-salicylideneglycinato)cobaltatesodium is a cobalt(III) complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of cobalt(II) salts with salicylaldehyde and glycine derivatives. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanisms underlying this activity include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
- Ferroptosis Induction : Similar to other iron complexes, it may induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism has been linked to increased reactive oxygen species (ROS) generation within cancer cells .
- Cell Cycle Arrest : Studies indicate that treatment with this cobalt complex can lead to cell cycle arrest in the G2/M phase, thereby inhibiting cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The proposed mechanisms include:
- Disruption of Bacterial Membranes : The cationic nature of the cobalt complex allows it to interact with negatively charged bacterial membranes, leading to membrane disruption and cell lysis.
- Inhibition of Biofilm Formation : This compound has been noted for its ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance to antibiotics .
In Vitro Studies
Several in vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Apoptosis induction |
| HeLa | 10 | Cell cycle arrest |
| U937 | 20 | Ferroptosis induction |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a potential candidate for targeted cancer therapy.
In Vivo Studies
In vivo studies using animal models have further supported the efficacy of this compound. For instance, administration in mice bearing tumor xenografts resulted in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the cobalt complex.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
